molecular formula C10H13N5O2S B7950593 (S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid

(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid

Cat. No.: B7950593
M. Wt: 267.31 g/mol
InChI Key: UGFXVFBUWNUQKH-LURJTMIESA-N
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Description

(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is a compound that features a purine base attached to an amino acid backbone with a methylthio group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate purine derivative and an amino acid precursor.

    Coupling Reaction: The purine base is coupled with the amino acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent such as methylthiol or methanethiol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the carboxylic acid group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives or alcohols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.

    Biochemistry: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Chemical Biology: It serves as a probe for investigating cellular processes and signaling pathways.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can form hydrogen bonds and π-π interactions with nucleic acid bases, while the amino acid backbone allows for specific binding to enzyme active sites. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features but lacking the methylthio group.

    S-adenosylmethionine: Contains a methylthio group but has a different overall structure and function.

    Methionine: An amino acid with a methylthio group but without the purine base.

Uniqueness

(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is unique due to the combination of a purine base with an amino acid backbone and a methylthio group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-18-3-2-6(10(16)17)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,2-3H2,1H3,(H,16,17)(H2,11,12,13,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFXVFBUWNUQKH-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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